molecular formula C9H7BrN2O2 B14131244 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14131244
M. Wt: 255.07 g/mol
InChI Key: FFBVXTIMYVENIA-UHFFFAOYSA-N
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Description

7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-hydroxy-3-methylpyridine with bromine in the presence of a suitable solvent and catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .

Scientific Research Applications

7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at the 3-position.

    2-Hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom at the 7-position.

    7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydroxyl group at the 2-position.

Uniqueness

The presence of both the bromine atom and the hydroxyl group in 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-2-hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(13)11-7-3-2-6(10)4-12(7)9(5)14/h2-4,13H,1H3

InChI Key

FFBVXTIMYVENIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CN2C1=O)Br)O

Origin of Product

United States

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